molecular formula C7H6ClN3O2S B2905930 1-methyl-1H-1,2,3-benzotriazole-7-sulfonyl chloride CAS No. 114322-16-6

1-methyl-1H-1,2,3-benzotriazole-7-sulfonyl chloride

Cat. No. B2905930
Key on ui cas rn: 114322-16-6
M. Wt: 231.65
InChI Key: WRXUHCLJFZAIPY-UHFFFAOYSA-N
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Patent
US04746356

Procedure details

To a stirred solution of 1.5 g of 1-methyl-1H-benzotriazole-7-sulfonyl chloride and 75 mL of tetrahydrofuran at 0° C. was added 5 mL of ammonia under an inert atmosphere. The resulting suspension was stirred at ambient temperature for 15 hours. Concentrated ammonium hydroxide (10 mL) and brine (10 mL) were added. The aqueous layer was adjusted to pH 7 with concentrated hydrochloric acid and was extracted with ethyl acetate. The combined organic extracts were dried over magnesium sulfate, filtered, and stripped to afford 1.38 g of the title compound as a white solid, m.p. 198°-200° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[C:7]([S:11](Cl)(=[O:13])=[O:12])=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[N:3]1.[NH3:15].[OH-].[NH4+].Cl>[Cl-].[Na+].O.O1CCCC1>[CH3:1][N:2]1[C:6]2[C:7]([S:11]([NH2:15])(=[O:13])=[O:12])=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[N:3]1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CN1N=NC2=C1C(=CC=C2)S(=O)(=O)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
N
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
brine
Quantity
10 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at ambient temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CN1N=NC2=C1C(=CC=C2)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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